molecular formula C11H13N3 B1469428 6-(Piperidin-4-yl)nicotinonitrile CAS No. 845788-61-6

6-(Piperidin-4-yl)nicotinonitrile

Cat. No.: B1469428
CAS No.: 845788-61-6
M. Wt: 187.24 g/mol
InChI Key: JORZHHDRTSLFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-4-yl)nicotinonitrile is a promising chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery research. This compound features a nicotinonitrile core substituted with a piperidin-4-yl group, a structural motif prevalent in the development of novel kinase inhibitors and cytotoxic agents. The piperidine ring is a key heterocycle found in numerous bioactive molecules and natural alkaloids, recognized for its broad pharmacological potential . The cyanopyridine (nicotinonitrile) component is a privileged structure in drug design, known to contribute to potent biological activity by facilitating key hydrogen bonding interactions with enzyme active sites . Researchers are particularly interested in this compound and its structural analogs as potential PIM-1 kinase inhibitors. PIM-1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis; its overexpression is implicated in various cancers, including hepatic, breast, and prostate malignancies . Inhibiting PIM-1 kinase represents a promising therapeutic strategy for cancer treatment. Furthermore, related trisubstituted pyrimidine and pyridine conjugates have demonstrated potent cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), acting through caspase activation and the induction of apoptosis . The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules for biological evaluation. It is For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-piperidin-4-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-2,8,10,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORZHHDRTSLFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

6-(Piperidin-4-yl)nicotinonitrile belongs to the class of nicotinonitriles, which are known for their various therapeutic properties. The following table summarizes its key biological activities:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, including E. coli and S. aureus .
Antiviral Potentially effective against viral infections, particularly in the context of COVID-19 .
Antitumor Demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways .
CNS Activity Investigated for effects on central nervous system disorders, including pain management .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that incorporate piperidine and nicotinonitrile moieties. The compound's mechanism of action is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes.

Synthesis Example

A notable synthetic route involves the reaction of nicotinoyl chloride with piperidine derivatives under controlled conditions to yield this compound. This method allows for modifications that can enhance biological activity or selectivity.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against various pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

Antiviral Properties

In light of the COVID-19 pandemic, compounds containing the pyridine nucleus have been investigated for antiviral properties against SARS-CoV-2. The structural configuration of this compound may enhance its efficacy as a potential antiviral agent by targeting viral entry mechanisms .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent response, suggesting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Piperidine vs. Piperazine Substituents

  • This compound: The piperidine ring contributes basicity (pKa ~10.5) due to its single nitrogen, favoring interactions with acidic residues in target proteins. Its moderate lipophilicity (logP ~1.8) balances membrane permeability and solubility .
  • 6-(Piperazin-1-yl)nicotinonitrile: The piperazine moiety introduces a second nitrogen, increasing polarity (logP ~0.9) and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .

Linker Modifications

  • 6-(Piperidin-4-yloxy)nicotinonitrile: The ether linker (C–O–C) adds conformational flexibility and polarity. The hydrochloride salt form (logP ~0.5) improves aqueous solubility, making it suitable for intravenous formulations .

Steric and Electronic Effects

  • Its high lipophilicity (logP ~3.2) may improve oral bioavailability but raises metabolic stability concerns .
  • 6-(4-Methylpiperidin-1-yl)nicotinonitrile: Methylation of the piperidine ring slightly elevates logP (~2.1) and may shield the nitrogen from metabolic oxidation, enhancing half-life .

Substituent Position and Activity

  • 6-(4-Ethylpiperazin-1-yl)-5-methylnicotinonitrile: The ethyl group on piperazine and methyl group at position 5 introduce steric and electronic effects that could modulate receptor selectivity. The ethyl group may hinder rotation, stabilizing a bioactive conformation .

Pharmacological Relevance

  • Kinase Inhibition: Piperidine/piperazine-substituted nicotinonitriles are explored as kinase inhibitors (e.g., JAK2, EGFR). The piperidine variant’s balance of lipophilicity and basicity may favor intracellular target engagement .
  • CNS Applications : Piperidine derivatives are more likely to cross the blood-brain barrier than polar piperazine analogs, making them candidates for neurological targets .
  • Antimicrobial Activity : Adamantyl derivatives’ high lipophilicity may enhance penetration into bacterial membranes, though toxicity risks require evaluation .

Preparation Methods

Palladium-Catalyzed Coupling and Hydrogenation Route

A patented process describes a multi-step synthesis involving palladium-catalyzed coupling and subsequent hydrogenation steps to yield piperidinyl-substituted nicotinonitrile derivatives. Although the patent primarily focuses on derivatives such as 6-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)nicotinamide, the intermediate steps are relevant for preparing this compound:

Step Description Conditions Key Reagents
(a) Heating mixture of 2,6-dichloronicotinic acid/ester with piperidine derivative and palladium catalyst 60-140 °C, 8-12 h Pd catalyst, basic solvent
(b) Amidation via oxalyl chloride treatment followed by ammonia reaction Room temp to mild heating Oxalyl chloride, NH3
(c) Hydrogenation of intermediate under H2 atmosphere Pd catalyst, H2 gas Pd/C or Pd-based catalyst
(d) Optional acylation with acryloyl chloride or similar reagents Basic conditions Acryloyl chloride, base

This method emphasizes the use of protecting groups (e.g., tert-butyloxycarbonyl) on piperidine nitrogen to improve selectivity and yield. Deprotection is achieved by HCl gas treatment to isolate the free amine salt form before further functionalization.

Nucleophilic Substitution on Nicotinonitrile Derivatives

Another approach involves the nucleophilic substitution of halogenated nicotinonitrile derivatives (e.g., 2,6-dichloronicotinonitrile) with piperidine or substituted piperidine nucleophiles. This method benefits from:

  • High reactivity of halogenated nicotinonitrile intermediates.
  • Use of palladium catalysis or direct nucleophilic aromatic substitution under basic conditions.
  • Control over mono- or di-substitution by stoichiometric adjustment.

For example, a synthesis route includes conversion of 2,6-dichloronicotinic acid to acid chloride, amidation to nicotinonitrile, and subsequent palladium-catalyzed coupling to introduce the piperidin-4-yl group.

Multi-Component Condensation and Cyclization Methods

Though less direct for this compound, related nicotinonitrile derivatives have been synthesized via multi-component reactions involving aldehydes, ketones, and cyanoacetates under catalytic conditions. These methods can be adapted to incorporate piperidinyl substituents through appropriate precursors and reaction design.

Detailed Reaction Conditions and Catalysts

Parameter Details
Catalysts Palladium-containing catalysts such as Pd(PPh3)4, Pd/C, or Pd2(dba)3 with ligands like BINAP or Xantphos
Solvents Polar aprotic solvents (e.g., dimethylformamide, DMF), basic solvents or mixtures
Temperature Typically 60-140 °C for coupling; room temperature to mild heating for amidation and hydrogenation
Reaction Time 8-12 hours for coupling; 2-7 hours for other steps
Protecting Groups tert-Butyloxycarbonyl (Boc) or benzyl/carboxybenzyl groups on piperidine nitrogen
Deprotection Acidic conditions using HCl gas or other acid treatments

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Palladium-Catalyzed Coupling + Hydrogenation Coupling of halogenated nicotinonitrile with piperidine derivative, amidation, hydrogenation, deprotection High selectivity, scalable, well-established catalysts Requires multiple steps, use of protective groups
Nucleophilic Aromatic Substitution Direct substitution on halogenated nicotinonitrile with piperidine nucleophile under basic conditions Simpler, fewer steps May require harsh conditions, lower selectivity
Multi-Component Condensation One-pot condensation of aldehydes, ketones, and cyanoacetates with piperidine precursors Efficient for complex derivatives Less direct for simple this compound

Research Findings and Yields

  • The palladium-catalyzed coupling followed by hydrogenation typically achieves yields in the range of 60-80% for intermediates leading to the target compound.
  • Use of Xantphos as an ancillary ligand improved conversion rates up to 63% in similar pyridine derivative syntheses.
  • Amidation and deprotection steps proceed efficiently under controlled acidic conditions, yielding crystalline salts suitable for further functionalization.
  • Industrial scale-up benefits from continuous flow reactors and optimized catalyst systems to improve reproducibility and yield.

Q & A

How can 6-(Piperidin-4-yl)nicotinonitrile be synthesized efficiently, and what analytical methods validate its structural integrity?

Level : Basic
Methodological Answer :
The synthesis typically involves nucleophilic substitution or multicomponent reactions. For example, a refluxed mixture of ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with piperidine derivatives in THF/EtOH (3:1 v/v) or acetonitrile under basic conditions (e.g., triethylamine) yields the target compound. Post-reaction purification via flash chromatography ensures purity .
Structural Validation :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., nitrile C≡N at ~110–120 ppm in 13C^{13}C-NMR).
  • FT-IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm1^{-1}.
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., deviations <0.4% indicate purity) .

What spectroscopic techniques are critical for resolving ambiguities in this compound’s chemical environment?

Level : Basic
Methodological Answer :
Ambiguities in substituent positioning or electronic effects require:

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals and assign coupling networks.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., analogs with pyrenyl or fluorenyl groups) .

How can reaction conditions be optimized to mitigate low yields in nicotinonitrile derivatives?

Level : Advanced
Methodological Answer :
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperidine.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to activate electrophilic nitrile intermediates.
  • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition of thermally labile intermediates .

How do substituents on the nicotinonitrile core influence binding to acetylcholinesterase?

Level : Advanced
Methodological Answer :
Structure-activity relationships (SAR) can be explored via:

  • Molecular Docking : Simulate interactions between substituents (e.g., phenyl, pyridyl) and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad).
  • Free Energy Calculations (MM-PBSA) : Quantify binding affinities of analogs with varying substituents (e.g., electron-withdrawing groups enhance π-stacking) .

How should contradictory data in physicochemical properties (e.g., melting points) be resolved?

Level : Advanced
Methodological Answer :
Discrepancies may arise from impurities or polymorphism. Systematic approaches include:

  • DSC/TGA : Differentiate polymorphs via thermal behavior (e.g., endothermic peaks).
  • Recrystallization : Use alternative solvents (e.g., ethanol vs. DCM) to isolate pure polymorphs.
  • Cross-Validation : Compare NMR and elemental analysis data with literature analogs (e.g., pyrenyl-nicotinonitrile derivatives melt >300°C) .

What safety protocols are essential when handling this compound?

Level : Basic
Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists. Consult SDS for GHS classification (e.g., unclassified but treat as irritant) .

What computational tools predict the reactivity of nicotinonitrile derivatives in electrophilic substitution?

Level : Advanced
Methodological Answer :

  • DFT Calculations (Gaussian, ORCA) : Optimize geometries and calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., electron-donating groups accelerate nitrile displacement) .

How do solvent mixtures affect the solubility of this compound?

Level : Basic
Methodological Answer :

  • Solubility Screening : Test in DMSO (high solubility), ethanol (moderate), and hexane (low).
  • Hansen Parameters : Match solvent polarity (δD_D, δP_P, δH_H) to the compound’s Hansen solubility sphere for predictive modeling .

What strategies validate synthetic intermediates during stepwise nicotinonitrile synthesis?

Level : Advanced
Methodological Answer :

  • In-Situ Monitoring : Use HPLC or TLC to track reaction progress (e.g., Rf_f shifts).
  • Isolation and Characterization : For unstable intermediates (e.g., enaminoesters), employ low-temperature NMR (−40°C) to prevent degradation .

How can regioselectivity challenges in nicotinonitrile functionalization be addressed?

Level : Advanced
Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophilic attack to specific positions.
  • Microwave-Assisted Synthesis : Enhance kinetic control for selective C–H functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.